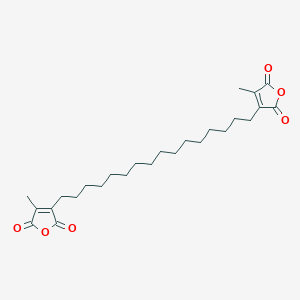
2,4-dichloro-N-hydroxy-6-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-hydroxy-6-nitrobenzamide (DHNB) is a chemical compound that has been widely used in scientific research for its unique properties. DHNB is a derivative of 2,4-dinitrophenol and is commonly used in biochemical assays to measure the activity of enzymes such as glutathione reductase and peroxidases.
Wirkmechanismus
2,4-dichloro-N-hydroxy-6-nitrobenzamide is a substrate for enzymes that catalyze the reduction of nitro groups to amino groups. In the presence of these enzymes, 2,4-dichloro-N-hydroxy-6-nitrobenzamide is reduced to 2,4-dichloro-6-amino phenol, which can be easily detected using spectrophotometry. The rate of reduction of 2,4-dichloro-N-hydroxy-6-nitrobenzamide is proportional to the activity of the enzyme being studied.
Biochemische Und Physiologische Effekte
2,4-dichloro-N-hydroxy-6-nitrobenzamide is a potent inhibitor of glutathione reductase, an enzyme that plays a key role in the regulation of cellular redox status. Inhibition of glutathione reductase by 2,4-dichloro-N-hydroxy-6-nitrobenzamide leads to an increase in the levels of oxidized glutathione and a decrease in the levels of reduced glutathione, which can lead to oxidative stress. 2,4-dichloro-N-hydroxy-6-nitrobenzamide has also been shown to induce apoptosis in cancer cells by increasing the levels of ROS.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-hydroxy-6-nitrobenzamide is a highly sensitive substrate for measuring the activity of enzymes that catalyze the reduction of nitro groups. It is also relatively easy to use and can be easily detected using spectrophotometry. However, 2,4-dichloro-N-hydroxy-6-nitrobenzamide has some limitations in lab experiments. It is a potent inhibitor of glutathione reductase, which can lead to oxidative stress and cell death. 2,4-dichloro-N-hydroxy-6-nitrobenzamide is also not specific to any particular enzyme and can be reduced by a wide range of enzymes that catalyze the reduction of nitro groups.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N-hydroxy-6-nitrobenzamide. One area of interest is the development of more specific substrates for measuring the activity of enzymes that catalyze the reduction of nitro groups. Another area of interest is the development of 2,4-dichloro-N-hydroxy-6-nitrobenzamide analogs that are more potent inhibitors of glutathione reductase and have greater specificity for particular enzymes. Finally, 2,4-dichloro-N-hydroxy-6-nitrobenzamide could be used in combination with other compounds to develop new therapies for cancer and other diseases that are characterized by oxidative stress.
Synthesemethoden
2,4-dichloro-N-hydroxy-6-nitrobenzamide can be synthesized by reacting 2,4-dichloro-6-nitrophenol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of a diazonium salt intermediate, which is then reduced to the final product. The yield of 2,4-dichloro-N-hydroxy-6-nitrobenzamide can be improved by using a mild reducing agent such as sodium dithionite instead of the commonly used zinc dust.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-hydroxy-6-nitrobenzamide has been widely used in scientific research as a substrate for measuring the activity of enzymes such as glutathione reductase and peroxidases. It is also used in assays to measure the production of reactive oxygen species (ROS) in cells. 2,4-dichloro-N-hydroxy-6-nitrobenzamide is particularly useful in studying the effects of oxidative stress on cells and tissues.
Eigenschaften
CAS-Nummer |
149697-29-0 |
|---|---|
Produktname |
2,4-dichloro-N-hydroxy-6-nitrobenzamide |
Molekularformel |
C7H4Cl2N2O4 |
Molekulargewicht |
251.02 g/mol |
IUPAC-Name |
2,4-dichloro-N-hydroxy-6-nitrobenzamide |
InChI |
InChI=1S/C7H4Cl2N2O4/c8-3-1-4(9)6(7(12)10-13)5(2-3)11(14)15/h1-2,13H,(H,10,12) |
InChI-Schlüssel |
ASHIUNGEDIJROU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)NO)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)NO)Cl)Cl |
Andere CAS-Nummern |
149697-29-0 |
Synonyme |
2,4-DCNPA 2,4-dichloro-6-nitrophenolamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)










![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)

